The compound is cataloged under the Chemical Abstracts Service (CAS) number 21419-24-9. It is recognized for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its applications in biological research involving metabolic pathways and enzyme-catalyzed reactions.
The synthesis of 3-Aminobutan-2-one hydrochloride can be accomplished through several methods:
The molecular structure of 3-Aminobutan-2-one hydrochloride features a four-carbon backbone with a ketone functional group at the second carbon and an amino group at the third carbon. The structural formula can be represented as follows:
This structure indicates that the compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for various applications.
3-Aminobutan-2-one hydrochloride participates in a variety of chemical reactions:
The mechanism of action for 3-Aminobutan-2-one hydrochloride primarily involves its role as a substrate for enzymes in biochemical pathways. It can participate in reductive amination processes, leading to the formation of chiral amines and amino alcohols. This property makes it significant in synthesizing pharmaceutical compounds where chirality is essential .
The compound's interaction with specific enzymes allows it to influence metabolic pathways involving amino acids and ketones, thereby contributing to various biological processes.
3-Aminobutan-2-one hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability for various applications in research and industry.
The applications of 3-Aminobutan-2-one hydrochloride span multiple scientific domains:
Amine dehydrogenases (AmDHs) enable direct reductive amination of ketones to chiral amines using ammonia as a nitrogen donor, producing water as the sole by-product. This approach has emerged as a sustainable alternative for synthesizing aminoketones such as 3-aminobutan-2-one. Engineered AmDHs (e.g., wh84 variant) exhibit high activity toward α-hydroxyketones, including 1-hydroxybutan-2-one—a structural analog of 3-aminobutan-2-one precursors. Co-immobilization of AmDH wh84 with glucose dehydrogenase (GDH) on epoxy resin carriers enables continuous cofactor recycling (NADPH → NADP⁺), achieving 95% activity recovery and enhanced operational stability [6].
Table 1: Performance of Immobilized AmDH Systems for Amino Alcohol Synthesis
Biocatalyst System | Support Material | Activity Recovery | Thermal Stability | Space-Time Yield |
---|---|---|---|---|
AmDH wh84/GDH | Epoxy resin | 95% | 60% residual activity (50°C, 4h) | 124.5 g·L⁻¹·d⁻¹ |
Wild-type AmDH | Amino resin | 78% | <30% residual activity (50°C, 4h) | 45.2 g·L⁻¹·d⁻¹ |
In continuous flow reactors, co-immobilized AmDH/GDH systems convert 1-hydroxybutan-2-one to (S)-2-aminobutan-1-ol at 200 g/L substrate loading, achieving 99% conversion and >99% ee over 48 hours. This demonstrates scalability for β-aminoketone derivatives [6]. The absence of organic solvents and mild conditions (pH 7.4, 40°C) align with green chemistry principles.
ω-Transaminases (ω-TAs) dominate enantioselective amination of prochiral ketones, leveraging pyridoxal-5′-phosphate (PLP) cofactors to install chiral centers. For β-aminoketones like 3-aminobutan-2-one, engineered ω-TAs achieve high stereoselectivity through precise active-site tailoring. The synthesis of sitagliptin intermediate exemplifies this: a β-ketoamide was converted to (R)-sitagliptin precursor via a ω-TA variant with 27 mutations, yielding >99.95% ee and 92% yield at 200 g/L substrate concentration [5].
Reaction equilibrium challenges are mitigated using "smart" amine donors (e.g., isopropylamine), where volatile acetone byproduct is removed via sparging. Alternative donors like diamines cyclize upon deamination, driving reactions toward completion [4] [5].
Table 2: Transaminase Engineering for Chiral Amine Synthesis
Enzyme | Mutations | Substrate | ee (%) | Productivity |
---|---|---|---|---|
Sitagliptin ω-TA | 27 mutations | β-Ketoamide | >99.95 | 92% yield (200 g/L) |
PvTA | F88A, V153A | 1-Amino-2-butanol | 99 | 48.6% conversion |
CsTA | H93F, R415A | Aliphatic ketones | 98 | 85% yield |
For 3-aminobutan-2-one derivatives, ω-TAs with expanded small-binding pockets (e.g., PheDH-derived variants) accept sterically hindered substrates, enabling synthesis of (S)-isomers at industrial scales [4] [5].
Native AmDHs exhibit narrow substrate scope toward β-aminoketones due to steric constraints in catalytic pockets. Rational redesign strategies address this limitation:
CASTing (Combinatorial Active-Site Saturation Testing) further optimizes substrate specificity. For example, simultaneous saturation at positions 87, 89, and 91 of BsAmDH generated variants with 15-fold higher activity for aliphatic aminoketones [5].
Biocatalytic Advantages:
Chemo-Catalytic Limitations:
Table 3: Process Metrics for Aminoketone Synthesis Routes
Parameter | Biocatalytic (AmDH/ω-TA) | Chemo-Catalytic (H₂/H⁺) |
---|---|---|
Typical Yield | 85–99% | 70–88% |
ee | >99% | 80–95% |
Temperature | 20–40°C | 60–120°C |
Catalyst Loading | 1–5 g·L⁻¹ | 0.5–2 mol% metal |
E-factor | 5–15 | 25–50 |
Continuous flow biocatalysis enhances productivity further: Space-time yields for immobilized AmDH systems reach 124.5 g·L⁻¹·d⁻¹, surpassing batch chemo-catalysis by 3-fold [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8